molecular formula C18H29N3O3 B11806654 tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11806654
M. Wt: 335.4 g/mol
InChI Key: MUNYDGCXOJOSAC-UHFFFAOYSA-N
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Description

tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the pyridine moiety and the tert-butyl group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays and drug discovery .

Medicine

In medicinal chemistry, tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl4-(3-hydroxypropyl)piperazine-1-carboxylate
  • tert-Butyl4-(2-hydroxypropyl)piperazine-1-carboxylate
  • tert-Butyl4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

Uniqueness

What sets tert-Butyl4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate apart from similar compounds is its specific combination of functional groups and structural features. The presence of the tert-butyl group, the hydroxyl group, and the pyridine moiety in a single molecule provides unique reactivity and potential for diverse applications .

Properties

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-[5-(1-hydroxypropyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C18H29N3O3/c1-6-15(22)14-11-13(2)16(19-12-14)20-7-9-21(10-8-20)17(23)24-18(3,4)5/h11-12,15,22H,6-10H2,1-5H3

InChI Key

MUNYDGCXOJOSAC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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